Selective HDAC6 Inhibition over HDAC4/5
The compound demonstrates a marked selectivity for inhibiting recombinant human HDAC6 (Kd = 5400 nM) while exhibiting no measurable affinity for HDAC4 or HDAC5 (Ki > 50,000 nM). This selectivity is quantified in direct comparative binding assays and indicates a potential use as a control compound in HDAC selectivity studies [1].
| Evidence Dimension | Binding Affinity (Kd/Ki) |
|---|---|
| Target Compound Data | Kd = 5,400 nM (HDAC6) |
| Comparator Or Baseline | Ki > 50,000 nM (HDAC4), Ki > 50,000 nM (HDAC5) |
| Quantified Difference | > 9.3-fold selectivity for HDAC6 |
| Conditions | BindingDB: In vitro fluorogenic enzymatic assay using Boc-L-Lys(acetyl)-MCA substrate; recombinant human HDAC isoforms |
Why This Matters
This selectivity profile differentiates the compound from non-selective or pan-HDAC inhibitors, making it a valuable tool for probing HDAC6-specific biological pathways.
- [1] BindingDB. BDBM50361259 (CHEMBL1934901). Available at: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50361259 (accessed 2025). View Source
